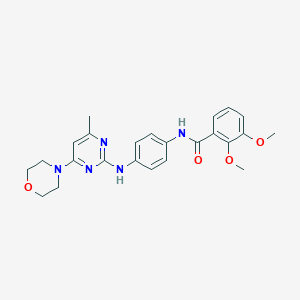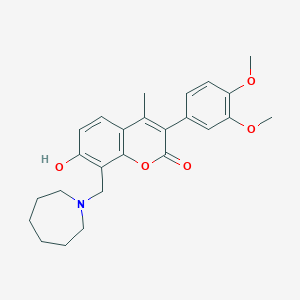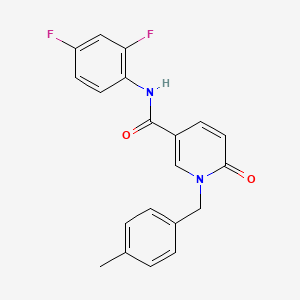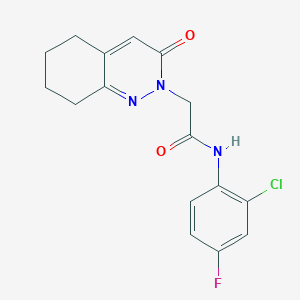
2,3-dimethoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes methoxy groups, a morpholinopyrimidine moiety, and a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved by reacting 2,3-dimethoxybenzoic acid with appropriate amine derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the Morpholinopyrimidine Moiety: This step involves the reaction of the benzamide intermediate with 4-methyl-6-morpholinopyrimidine under specific conditions, such as using a base like triethylamine (TEA) in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using more efficient catalysts, and employing continuous flow techniques to streamline the process.
化学反応の分析
Types of Reactions
2,3-dimethoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines.
科学的研究の応用
2,3-dimethoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2,3-dimethoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of cellular processes. The exact pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3-dimethoxybenzoic acid: Shares the methoxy groups and benzene ring but lacks the morpholinopyrimidine moiety.
4-methyl-6-morpholinopyrimidine: Contains the morpholinopyrimidine structure but lacks the benzamide core.
Uniqueness
What sets 2,3-dimethoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide apart is the combination of its structural elements, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H27N5O4 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
2,3-dimethoxy-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H27N5O4/c1-16-15-21(29-11-13-33-14-12-29)28-24(25-16)27-18-9-7-17(8-10-18)26-23(30)19-5-4-6-20(31-2)22(19)32-3/h4-10,15H,11-14H2,1-3H3,(H,26,30)(H,25,27,28) |
InChIキー |
ROYBLXGXMUFWQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253875.png)

![N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B11253889.png)

![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11253902.png)
![N-Cyclohexyl-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11253907.png)
![N-(2,5-dimethylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11253926.png)
![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253928.png)
![N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11253934.png)


![6-chloro-N-(2,6-diethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253953.png)

![2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11253959.png)
